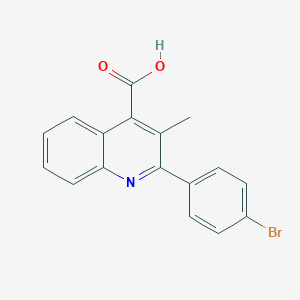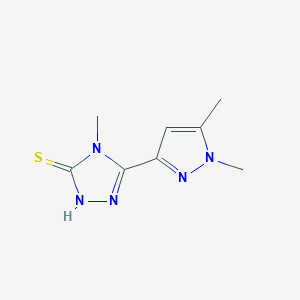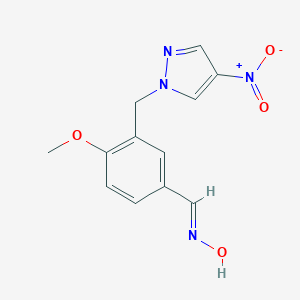![molecular formula C27H30ClNO4S B454744 methyl 4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454744.png)
methyl 4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl 4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound with a diverse range of applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core, a thiophene ring, and a phenoxy group, making it a subject of interest for researchers and industrial chemists.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated quinoline intermediate.
Attachment of the Phenoxy Group: The phenoxy group can be attached through an etherification reaction, where a phenol derivative reacts with a halogenated intermediate.
Final Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
methyl 4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
methyl 4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of methyl 4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, affecting their function and leading to various biological effects.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and immune response.
相似化合物的比较
Similar Compounds
Methyl 4-chloro-2-methylphenoxyacetate: Shares the phenoxy group but lacks the quinoline and thiophene rings.
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar phenoxy structure but different functional groups.
Mecoprop: Another phenoxy herbicide with a similar structure but different substituents.
Uniqueness
methyl 4-{4-[(4-chloro-2-methylphenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its combination of a quinoline core, a thiophene ring, and a phenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C27H30ClNO4S |
|---|---|
分子量 |
500g/mol |
IUPAC 名称 |
methyl 4-[4-[(4-chloro-2-methylphenoxy)methyl]-5-methylthiophen-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C27H30ClNO4S/c1-14-9-18(28)7-8-21(14)33-13-17-10-22(34-16(17)3)25-23(26(31)32-6)15(2)29-19-11-27(4,5)12-20(30)24(19)25/h7-10,25,29H,11-13H2,1-6H3 |
InChI 键 |
UZABTMQIKZYHHW-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=C(SC(=C2)C3C4=C(CC(CC4=O)(C)C)NC(=C3C(=O)OC)C)C |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=C(SC(=C2)C3C4=C(CC(CC4=O)(C)C)NC(=C3C(=O)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[2-(2-Methyl-3-furoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B454661.png)
![N'-[3-(2-furyl)-2-propenylidene]-5-methyl-3-isoxazolecarbohydrazide](/img/structure/B454663.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454664.png)
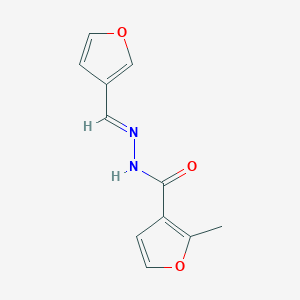
![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-isoxazolecarbohydrazide](/img/structure/B454666.png)
![N'-[(5-chloro-2-thienyl)methylene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454668.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-2-furohydrazide](/img/structure/B454671.png)
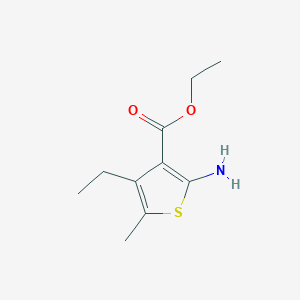
![2,6-Bis[(5-bromo-2-thienyl)methylene]cyclohexanone](/img/structure/B454674.png)
![4-Bromo-1-[(4-chlorophenyl)methyl]-3-nitropyrazole](/img/structure/B454679.png)
![3-[(4-Chlorophenyl)sulfanyl]-5-nitroaniline](/img/structure/B454680.png)
